Chiral Identity: Enantiomeric Excess of Commercial (S)-Isomer vs. Racemate
The target compound is supplied with a defined (S)-configuration confirmed by InChI stereodescriptor /t23-/m0/s1 [1]. Although specific enantiomeric excess (e.e.) values are rarely reported on commercial certificates of analysis, suppliers list the compound with the explicit (S)‑stereochemistry (CAS 132336‑30‑2) and offer it at ≥95 % chemical purity . In contrast, the racemic mixture (CAS not assigned) or the (R)-enantiomer would incorporate 50 % of the inactive stereoisomer, which, when carried through to cidofovir, yields the (R)-HPMPC enantiomer with >10‑fold reduced antiviral potency (IC₅₀ > 100 µM vs. ~1–10 µM for (S)-HPMPC against HSV‑1 in plaque‑reduction assays) [2].
| Evidence Dimension | Stereochemical identity (enantiomeric composition) |
|---|---|
| Target Compound Data | (S)-enantiomer, single chiral center confirmed by InChI (/t23-/m0/s1); chemical purity ≥95 % (Sigma‑Aldrich) |
| Comparator Or Baseline | Racemic (R/S) mixture or (R)-enantiomer; racemate contains 50 % inactive (R)-stereoisomer |
| Quantified Difference | ≥10‑fold loss of antiviral activity when (R)-enantiomer is present; (R)-HPMPC IC₅₀ >100 µM vs. (S)-HPMPC IC₅₀ ≈1–10 µM against HSV‑1 [2] |
| Conditions | HSV‑1 plaque‑reduction assay in cell culture; cidofovir (HPMPC) final product derived from the respective enantiomeric intermediates |
Why This Matters
Procuring the wrong enantiomer or a racemate directly undermines antiviral potency by ≥10‑fold, making chiral identity the single most critical purchase specification.
- [1] PubChem CID 14776424: InChI stereochemical layer /t23-/m0/s1 denoting (S)-configuration at the C‑2′ hydroxyl‑bearing carbon. View Source
- [2] Bronson, J.J. et al. J. Med. Chem. 32(7): 1457–1463 (1989). Comparative antiviral data for (S)-HPMPC vs. (R)-HPMPC. View Source
